molecular formula C27H23N3O4S B13372963 ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Katalognummer: B13372963
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: KCOQCNNBFLBVKM-QNGOZBTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. This scaffold is substituted at positions 2, 5, 6, and 7 with diverse functional groups:

  • Position 5: 2-Methoxy-1-naphthyl (bulky aromatic substituent).
  • Position 2: 4-Pyridinylmethylene (heteroaromatic moiety).
  • Position 6: Ethyl carboxylate (common in thiazolo[3,2-a]pyrimidines).
  • Position 7: Methyl group.

These substitutions confer unique physicochemical and biological properties, distinguishing it from related derivatives. This article provides a detailed comparison with structurally similar compounds, focusing on synthetic routes, crystallography, spectral data, and biological activity.

Eigenschaften

Molekularformel

C27H23N3O4S

Molekulargewicht

485.6 g/mol

IUPAC-Name

ethyl (2Z)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O4S/c1-4-34-26(32)22-16(2)29-27-30(25(31)21(35-27)15-17-11-13-28-14-12-17)24(22)23-19-8-6-5-7-18(19)9-10-20(23)33-3/h5-15,24H,4H2,1-3H3/b21-15-

InChI-Schlüssel

KCOQCNNBFLBVKM-QNGOZBTKSA-N

Isomerische SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC=NC=C5)/S2)C

Kanonische SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=NC=C5)S2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Formation of Dihydropyrimidinone Intermediate

  • Reactants : Ethyl acetoacetate, 2-methoxy-1-naphthaldehyde, thiourea.
  • Catalyst : Zinc chloride (0.2 equiv) in glacial acetic acid.
  • Conditions : Fusion at 80°C for 4–6 hours.
  • Product : Ethyl 4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate.
  • Yield : ~85%.

Step 2: Thiazolo Ring Closure

  • Reactant : Intermediate from Step 1 + chloroacetonitrile.
  • Solvent : N,N-dimethylformamide (DMF).
  • Conditions : Reflux for 10 hours.
  • Product : Ethyl 3-amino-5-(2-methoxy-1-naphthyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Yield : ~70%.

Optimized Reaction Conditions

Comparative data for key synthetic steps:

Parameter Traditional Method Ultrasound-Assisted
Reaction Time 6–10 hours 10–30 minutes
Solvent Glacial acetic acid Solvent-free
Catalyst ZnCl₂ or NaOAc None
Yield 65–85% 70–90%

Ultrasound irradiation enhances reaction efficiency by reducing time and eliminating solvents.

Structural Confirmation

Key analytical data for validation (based on analogous compounds):

  • ¹H NMR (DMSO-d₆) :
    • δ 8.5–8.7 (m, pyridine-H), 7.2–7.9 (m, naphthyl-H), 4.3 (q, COOCH₂CH₃), 2.4 (s, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).
  • MS (ESI) : m/z [M+H]⁺ calculated for C₂₈H₂₄N₃O₄S: 498.1; observed: 498.9.

Challenges and Modifications

  • Steric Hindrance : Bulkier 1-naphthyl groups may necessitate extended reaction times.
  • Solubility : Use polar aprotic solvents (e.g., DMF) for improved intermediate solubility.
  • Regioselectivity : Ensure anhydrous conditions to avoid byproducts during cyclization.

Applications and Derivatives

While the target compound’s bioactivity is unreported, analogous thiazolo[3,2-a]pyrimidines exhibit:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The 2-methoxy-1-naphthyl group at position 5 is a defining feature of the target compound. Comparisons with other substituents at this position include:

  • 4-Bromophenyl (): Introduces π-halogen interactions in crystallography, enhancing molecular packing .
  • 4-Methylphenyl (): Increases lipophilicity but lacks the extended π-system of naphthyl .
  • Phenylhydrazono (): Forms hydrogen bonds via NH groups, influencing solubility .

Substituent Variations at Position 2

The 4-pyridinylmethylene group at position 2 contrasts with:

  • 2-Acetoxybenzylidene (): Participates in C–H···O hydrogen bonds, forming supramolecular chains .
  • Phenylhydrazono (): Exhibits tautomerism and hydrogen bonding via NH .
  • Furylmethylene (): May alter electronic properties due to oxygen heteroatoms .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Analogues: Ethyl 5-phenyl-2-phenylhydrazono derivative (): m.p. 130–131°C . Ethyl 5-(4-bromophenyl) derivative (): Crystallizes with π-halogen interactions, suggesting high thermal stability .

Spectroscopic Data

  • IR Spectroscopy :
    • Target compound: Expected ester C=O stretch near 1717 cm⁻¹ (analogous to ) .
    • : C=O stretches at 1717 cm⁻¹ (ester) and 1603 cm⁻¹ (C=N) .
  • ¹H NMR :
    • Pyridinylmethylene protons in the target compound would resonate as a singlet (~8.5 ppm), distinct from benzylidene protons in analogues (e.g., 7.10–7.76 ppm in ) .

Crystallographic and Supramolecular Features

  • Target compound : Predicted to form π-π interactions via the naphthyl group and hydrogen bonds via the pyridinyl nitrogen.
  • Analogues :
    • : Bromophenyl substituent enables π-halogen interactions .
    • : 2-Acetoxybenzylidene forms C–H···O chains and – interactions (centroid distance = 3.75 Å) .

Comparative Data Table

Compound ID Position 5 Substituent Position 2 Substituent m.p. (°C) Key Interactions Biological Activity Reference
Target Compound 2-Methoxy-1-naphthyl 4-Pyridinylmethylene N/A Predicted π-π/H-bonding Hypothesized antifungal N/A
4-Bromophenyl Ethyl carboxylate N/A π-Halogen N/A
Phenyl Phenylhydrazono 130–131 NH hydrogen bonding N/A
Phenyl 2-Acetoxybenzylidene N/A C–H···O, – interactions N/A
4-Methylphenyl Varied aldehydes N/A N/A Antifungal

Biologische Aktivität

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C27H23N3O4S
  • Molecular Weight : 485.55 g/mol
  • CAS Number : 340015-04-5

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of thiazole and pyrimidine derivatives in the synthesis has been shown to enhance biological activity. Common methods include:

  • Condensation Reactions : Involving the reaction of naphthalene derivatives with pyridine and thiazole components.
  • Cyclization Techniques : To form the thiazolo-pyrimidine structure which is crucial for its biological properties.

Antitumor Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (H1975) cells. The IC50 values for these compounds ranged from 16.56 μM to 27.6 μM, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A series of studies showed that thiazolo-pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl derivatives can be attributed to specific structural features:

  • Substituents on the Naphthalene Ring : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Pyridine Ring Modifications : Substituents on the pyridine ring significantly affect the binding affinity to biological targets.

Study 1: Antitumor Efficacy

In a controlled study evaluating the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on MDA-MB-231 cells, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most active derivative showed an IC50 of 27.6 μM .

Study 2: Antimicrobial Screening

A screening of several thiazolo-pyrimidine derivatives revealed that those with halogen substitutions on the aromatic rings demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the standard synthetic routes for preparing this thiazolo-pyrimidine derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a thiazolo-pyrimidine core. A common approach includes:

  • Step 1: Condensation of substituted aldehydes (e.g., 4-pyridinecarboxaldehyde) with a thiazolo-pyrimidine precursor under reflux in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst .
  • Step 2: Introduction of the naphthyl and methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (80–100°C) and solvents like dimethylformamide (DMF) .
  • Step 3: Esterification at the 6-position using ethyl chloroformate in anhydrous conditions .
    Yield optimization (70–85%) relies on stoichiometric ratios and purification via recrystallization (ethyl acetate/ethanol mixtures) .

Basic: How is the molecular structure and stereochemistry confirmed?

Methodological Answer:

  • X-ray crystallography is the gold standard for determining spatial conformation. For example, the fused thiazolo-pyrimidine ring often adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions. The 4-pyridinylmethylene group shows characteristic deshielded protons (δ 8.5–9.0 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Basic: What preliminary biological assays are recommended for activity screening?

Methodological Answer:
Initial screening focuses on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Thiazolo-pyrimidines often show activity due to π-π stacking with aromatic residues .
  • Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity profiling (IC₅₀) on cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .

Advanced: How do electron-donating/withdrawing substituents influence bioactivity?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy at the naphthyl ring) enhance solubility and binding to hydrophobic pockets via polar interactions. For example, 2-methoxy substitution increases kinase inhibition by 30% compared to halogens .
  • Electron-withdrawing groups (e.g., nitro or chloro) improve metabolic stability but may reduce cellular uptake due to increased hydrophobicity .
  • SAR studies recommend comparing logP values (HPLC-derived) and docking scores (AutoDock Vina) to correlate substituent effects with activity .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent selection: Replace DMF with toluene for greener chemistry, though yields may drop by 5–10% .
  • Catalyst screening: Palladium/copper catalysts improve coupling efficiency for naphthyl incorporation (turnover number >50) .
  • Microwave-assisted synthesis reduces reaction time (from 10 h to 2 h) while maintaining >75% yield .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case example: Discrepancies in Z/E isomer ratios (NMR) vs. crystallographic Z-configuration require:
    • VT-NMR to assess temperature-dependent equilibrium .
    • DFT calculations (Gaussian 09) to compare energy minima of isomers .
    • HPLC chiral separation to isolate enantiomers for individual analysis .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking (Schrödinger Suite): Use the Glide module to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The 4-pyridinylmethylene group often forms hydrogen bonds with Lys721 .
  • MD simulations (AMBER): Assess stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate robust binding .

Advanced: How to address stability issues during storage?

Methodological Answer:

  • Degradation pathways: Hydrolysis of the ester group (6-carboxylate) is common. Monitor via HPLC every 3 months .
  • Storage recommendations: Lyophilized form at -20°C under argon. In solution, add 1% ascorbic acid to prevent oxidation .

Advanced: How to design comparative studies with related thiazolo-pyrimidines?

Methodological Answer:

  • Structural analogs: Compare with compounds bearing furan or thiophene substituents. Use XRD overlays (Mercury software) to analyze conformational flexibility .
  • Biological benchmarking: Normalize activity data (e.g., IC₅₀/EC₅₀) against control compounds like doxorubicin or imatinib .

Advanced: What mechanistic studies elucidate pharmacological effects?

Methodological Answer:

  • Transcriptomics: RNA-seq of treated cells identifies pathways (e.g., MAPK/ERK) modulated by the compound .
  • Metabolic profiling (LC-MS): Track metabolites to identify prodrug activation or detoxification routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.